PRLX-93936

Description

Properties

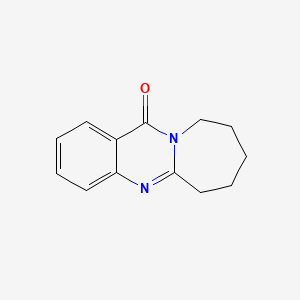

IUPAC Name |

7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLIIBRHXAULMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=O)N2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877175 | |

| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-23-4 | |

| Record name | 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8,9,10-Tetrahydroazepino(2,1-b)quinazolin-12(6H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Mechanisms of Action of PRLX-93936 in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRLX-93936 is an investigational small molecule that has demonstrated potent and selective anti-tumor activity in a variety of preclinical cancer models. The scientific understanding of its mechanism of action has evolved, with early research pointing towards the induction of mitochondrial-mediated apoptosis through interaction with the Voltage-Dependent Anion Channel (VDAC). More recent evidence has elucidated a novel mechanism, identifying this compound as a "molecular glue" that co-opts the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex, leading to cancer cell death. This guide provides an in-depth technical overview of both proposed mechanisms, presenting available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The VDAC-Mediated Mitochondrial Apoptosis Pathway (Historical Perspective)

Initial investigations into the mechanism of action of this compound, an analog of the compound erastin, suggested its primary target was the Voltage-Dependent Anion Channel (VDAC) located on the outer mitochondrial membrane. VDAC plays a critical role in regulating the flux of ions and metabolites between the mitochondria and the cytosol, thereby influencing cellular metabolism and apoptosis.

Proposed Signaling Pathway

The proposed mechanism involves the binding of this compound to VDAC, leading to a cascade of events culminating in apoptotic cell death. This includes alterations in mitochondrial membrane potential and the release of pro-apoptotic factors.

PRLX-93936: A Comprehensive Technical Guide on its Evolution from a HIF-1α Inhibitor to a TRIM21-Targeting Molecular Glue

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRLX-93936 is a novel small molecule that has undergone a significant re-evaluation of its mechanism of action, evolving from its initial classification as a Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor to its current understanding as a potent molecular glue. This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, dual mechanisms of action, and preclinical and clinical findings. Initially developed as an analog of erastin with anti-cancer properties, this compound was found to inhibit the HIF-1α signaling pathway. More recent and compelling evidence, however, has redefined this compound as a molecular glue that co-opts the E3 ubiquitin ligase TRIM21 to induce the proteasomal degradation of nucleoporins, leading to cancer cell death. This guide presents a comprehensive overview of the experimental data, protocols, and signaling pathways associated with both the historical and current understanding of this compound, offering a valuable resource for researchers in oncology and drug development.

Introduction

This compound, with the chemical formula C₂₁H₂₄N₄O₂, is a quinazolinone derivative that has attracted interest in the field of oncology for its potent cytotoxic effects against a variety of cancer cell lines.[1] Its development trajectory offers a fascinating case study in drug discovery, with its perceived mechanism of action shifting significantly with new research.

Initially, this compound was identified as an inhibitor of the HIF-1α signaling pathway, a critical mediator of cellular adaptation to hypoxia and a key target in cancer therapy. It demonstrated the ability to inhibit HIF-1α activity and the expression of its downstream targets.[1]

However, recent groundbreaking studies have elucidated a novel mechanism, identifying this compound as a "molecular glue." This class of molecules induces or stabilizes protein-protein interactions, in this case, promoting the interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins. This induced proximity leads to the ubiquitination and subsequent degradation of essential components of the nuclear pore complex, ultimately triggering apoptosis in cancer cells.[2][3]

This guide will first explore the initial findings related to this compound as a HIF-1α inhibitor and then delve into the more recent and detailed understanding of its function as a TRIM21-targeting molecular glue.

Chemical Properties and Synthesis

This compound, also known as 3-(2-ethoxyphenyl)-2-(1-piperazinylmethyl)-4(3H)-quinazolinone, is a solid compound soluble in DMSO.[1]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₄N₄O₂ | [1] |

| Molecular Weight | 364.4 g/mol | [1] |

| CAS Number | 903499-49-0 | [1] |

| Canonical SMILES | CCOC1=CC=CC=C1N2C(CN3CCNCC3)=NC4=CC=CC=C4C2=O | [1] |

| InChI Key | OBWOSMGNXYUDFB-UHFFFAOYSA-N | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

A detailed synthesis protocol for this compound and other quinazolin-4-one derivatives has been described in the literature, typically involving multi-step reactions starting from commercially available precursors. The general synthesis scheme involves the construction of the quinazolinone core followed by the addition of the piperazinylmethyl and ethoxyphenyl side chains.

Mechanism of Action 1: HIF-1α Inhibition (Historical Perspective)

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Inhibition of this pathway is a well-established strategy in cancer drug development.

This compound was initially shown to inhibit the HIF-1 signaling pathway.[1]

Signaling Pathway

Preclinical Data (as a HIF-1α Inhibitor)

Table 2: In Vitro Activity of this compound as a HIF-1α Inhibitor and Cytotoxic Agent

| Assay / Cell Line | Endpoint | Value | Reference |

| HIF-1α Reporter Assay | IC₅₀ | 0.09 µM | [1] |

| ME-180 (Cervical Cancer) | HIF-1α Expression | Inhibition at 1 µM | [1] |

| HT-1080 (Fibrosarcoma) | Growth Inhibition | IC₅₀ < 100 nM | [1] |

| OVCAR-5 (Ovarian Cancer) | Growth Inhibition | IC₅₀ < 100 nM | [1] |

| BJELR (Tumorigenic Fibroblast) | Growth Inhibition | IC₅₀ < 100 nM | [1] |

| PANC-1 (Pancreatic Cancer) | Growth Inhibition | IC₅₀ < 100 nM | [1] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dose | Effect | Reference |

| PANC-1 (Pancreatic) | 50 mg/kg | Tumor Growth Inhibition | [1] |

| PANC-1 (Pancreatic) | 100 mg/kg | Tumor Regression | [1] |

| HT-1080 (Fibrosarcoma) | 50 mg/kg | Tumor Growth Inhibition | [1] |

| HT-1080 (Fibrosarcoma) | 100 mg/kg | Tumor Regression | [1] |

Mechanism of Action 2: TRIM21-Targeting Molecular Glue (Current Understanding)

More recent evidence has repositioned this compound as a molecular glue that hijacks the E3 ubiquitin ligase TRIM21.[2][3] This novel mechanism involves the this compound-mediated formation of a ternary complex between TRIM21 and nucleoporins, leading to the degradation of the latter and subsequent cell death.[2]

Signaling Pathway and Experimental Workflow

Preclinical Data (as a Molecular Glue)

Table 4: In Vitro Activity of this compound as a Molecular Glue

| Cell Line | Endpoint | Value | Note | Reference |

| Jurkat (WT) | Cytotoxicity | EC₅₀ ~ 100 nM | Highly sensitive | [2] |

| OCI-AML-3 (WT) | Cytotoxicity | EC₅₀ ~ 100 nM | Highly sensitive | [2] |

| Jurkat (TRIM21 KO) | Cytotoxicity | Full resistance up to 50 µM | Demonstrates TRIM21 dependency | [2] |

| OCI-AML-3 (TRIM21 KO) | Cytotoxicity | >100-fold increase in EC₅₀ | Demonstrates TRIM21 dependency | [2] |

Clinical Evaluation

This compound has been evaluated in a Phase 1 clinical trial for the treatment of relapsed or refractory multiple myeloma (NCT01695590).[4]

Table 5: Summary of Phase 1 Clinical Trial of this compound in Multiple Myeloma

| Parameter | Finding | Reference |

| Indication | Relapsed or Refractory Multiple Myeloma | [4] |

| Dosage and Administration | Intravenous, 3 days/week for 3 weeks, followed by a 9-day rest period (28-day cycle) | [4] |

| Maximum Tolerated Dose (MTD) | 20 mg/m² | |

| Efficacy | Minimal Response (MR) in 18% of evaluable patients | |

| Toxicity | Manageable, with related serious adverse events including thrombocytopenia, neutropenia, nausea, and vomiting |

Experimental Protocols

HIF-1α Reporter Gene Assay

-

Cell Culture: Plate cells (e.g., HCT116 with a HIF-1α reporter construct) in a 96-well plate and allow them to adhere overnight.

-

Hypoxic Conditions: Transfer the plate to a hypoxic chamber (e.g., 1% O₂) for 4-6 hours to induce HIF-1α expression.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for an additional 12-18 hours under hypoxic conditions.

-

Lysis and Reporter Detection: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's protocol.

-

Data Analysis: Normalize the reporter activity to cell viability and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for Nucleoporin Degradation

-

Cell Culture and Treatment: Seed cancer cells (e.g., OCI-AML-3) and treat with this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against nucleoporins (e.g., anti-NUP98) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify band intensities to determine the extent of nucleoporin degradation over time.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ PANC-1 cells) into the flank of immunocompromised mice.

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers until tumors reach a specified size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate tumor growth inhibition (TGI) or regression and assess any signs of toxicity.

Discussion and Future Directions

The reclassification of this compound from a HIF-1α inhibitor to a TRIM21-targeting molecular glue represents a significant advancement in our understanding of its therapeutic potential. While its activity as a HIF-1α inhibitor is documented, the molecular glue mechanism appears to be the primary driver of its potent cytotoxicity. The dependence of its activity on TRIM21 expression suggests a potential biomarker for patient stratification in future clinical trials.

The modest clinical activity observed in the initial Phase 1 trial in multiple myeloma may be re-evaluated in the context of this new mechanism. Future studies could focus on cancers with high TRIM21 expression to potentially enhance clinical benefit. Furthermore, the unique mechanism of inducing nucleoporin degradation opens up new avenues for therapeutic intervention, particularly in cancers that are highly dependent on nuclear transport.

Further research is warranted to:

-

Fully elucidate the spectrum of nucleoporins degraded by this compound.

-

Investigate the potential for combination therapies with other anti-cancer agents.

-

Explore the development of next-generation analogs with improved potency and pharmacokinetic properties.

-

Conduct clinical trials in patient populations selected based on TRIM21 expression levels.

Conclusion

This compound is a compelling small molecule with a dual history in cancer research. While its initial development focused on the inhibition of the HIF-1α pathway, the discovery of its role as a molecular glue that degrades nucleoporins via TRIM21 has provided a more precise and potent mechanism of action. This in-depth technical guide has provided a comprehensive overview of the available data, experimental methodologies, and signaling pathways associated with this compound, highlighting its potential as a novel therapeutic agent and a valuable tool for chemical biology research. The continued investigation of this compound and other molecular glues holds significant promise for the future of targeted cancer therapy.

References

PRLX-93936: From a Putative VDAC Inhibitor to a TRIM21-Targeting Molecular Glue

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PRLX-93936 is a novel small molecule that has traversed a fascinating and instructive path in preclinical and early clinical development. Initially identified through synthetic lethal screening against cancer cell lines with activated Ras pathways, early research pointed towards the Voltage-Dependent Anion Channel (VDAC) as a potential molecular target. This guide first explores the initial hypothesis of this compound as a VDAC inhibitor, detailing the preclinical evidence and proposed mechanisms of action.

However, recent groundbreaking research has redefined our understanding of this compound. Emerging evidence now robustly identifies this compound as a potent molecular glue that co-opts the E3 ubiquitin ligase TRIM21 to induce the proteasomal degradation of nucleoporins, leading to catastrophic failure of nuclear transport and subsequent cancer cell death. This guide provides a comprehensive overview of this newly elucidated mechanism, presenting the key experimental findings, quantitative data, and relevant signaling pathways.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed account of the scientific journey of this compound, from a promising VDAC inhibitor candidate to a first-in-class TRIM21 molecular glue. We present available quantitative data in structured tables, detail key experimental protocols, and provide visualizations of the pertinent signaling pathways to facilitate a deeper understanding of this compound's complex biology.

The Initial Hypothesis: this compound as a VDAC Inhibitor

This compound, an analog of the compound Erastin, was initially investigated for its potent and selective anti-cancer activity, particularly in tumors with mutations activating the RAS pathway.[1] Early proteomics experiments identified the mitochondrial protein VDAC as a specific binding partner for both Erastin and, by extension, this compound.[1][2] This led to the hypothesis that this compound exerts its cytotoxic effects through the inhibition of VDAC.

Proposed Mechanism of Action as a VDAC Inhibitor

The Voltage-Dependent Anion Channel (VDAC) is a crucial protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol, including ATP, ADP, and respiratory substrates.[3][4] By controlling mitochondrial metabolism and interacting with both pro- and anti-apoptotic proteins, VDAC is a key player in cellular bioenergetics and programmed cell death.[5]

The proposed mechanism for this compound as a VDAC inhibitor centered on the following key points:

-

Direct Binding and Inhibition: It was suggested that this compound directly binds to VDAC isoforms, particularly VDAC2 and VDAC3, altering their channel properties.[5][6] This interaction was thought to disrupt the normal flow of metabolites across the outer mitochondrial membrane.

-

Induction of Mitochondrial Dysfunction: By inhibiting VDAC, this compound was observed to alter mitochondrial membrane polarization and induce apoptosis.[7] This disruption of mitochondrial function would lead to a bioenergetic crisis within the cancer cell.

-

Modulation of Apoptosis: VDAC is known to interact with proteins from the Bcl-2 family and can oligomerize to form a large pore for the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[5][8] It was hypothesized that this compound's interaction with VDAC could modulate these processes to favor apoptosis.

Preclinical Data Supporting the VDAC Hypothesis

| Parameter | Cell Line | Value | Reference |

| In Vitro Activity | 29 out of 36 Tumor Cell Lines | 50% inhibition at <1000 nM | [7] |

| NCI-60 Screen | 32 out of 57 NCI Cell Lines | GI50 < 1 µM | [7] |

| Anti-Myeloma Activity | 34 of 46 Human MM Cell Lines | Sub-µM IC50 concentrations | [9] |

| Binding Target | Proteomics Experiments | VDAC | [1][2] |

Table 1: Summary of Early Preclinical Data for this compound.

The Paradigm Shift: this compound as a TRIM21 Molecular Glue

Recent studies, particularly a notable preprint from December 2024, have fundamentally shifted the understanding of this compound's mechanism of action.[10][11] This new evidence identifies this compound not as a channel inhibitor, but as a "molecular glue" that induces the degradation of specific cellular proteins.

Mechanism of Action as a TRIM21-Targeting Molecular Glue

A molecular glue is a small molecule that induces an interaction between two proteins that would not normally associate, often leading to the ubiquitination and subsequent proteasomal degradation of one of the proteins. This compound has been shown to function in this manner, targeting the E3 ubiquitin ligase TRIM21.

The key steps in this mechanism are:

-

TRIM21 Recruitment: this compound directly binds to TRIM21, an E3 ubiquitin ligase.[10][11]

-

Neo-Substrate Recognition: The this compound/TRIM21 complex creates a novel interface that is recognized by proteins of the nuclear pore complex (nucleoporins), particularly NUP98.[10][12]

-

Ubiquitination and Degradation: This induced proximity leads to the TRIM21-mediated ubiquitination and subsequent proteasomal degradation of multiple nucleoporins.[10][11]

-

Inhibition of Nuclear Export and Cell Death: The degradation of essential nucleoporins disrupts the architecture and function of the nuclear pore complex, leading to a shutdown of nuclear transport and ultimately, rapid, ubiquitin- and proteasome-dependent cancer cell death.[10][11]

Quantitative Data Supporting the TRIM21 Mechanism

The cytotoxicity of this compound is highly dependent on the expression of TRIM21.

| Parameter | Cell Line | Condition | Value | Reference |

| EC50 | OCI-AML-3 | Wild-Type | ~30 nM | [10] |

| EC50 | OCI-AML-3 | TRIM21 Knockout | >10,000 nM | [10] |

| Cytotoxicity Rescue | OCI-AML-3 | Co-treatment with Bortezomib (Proteasome Inhibitor) | Rescued from this compound cytotoxicity | [10] |

| Cytotoxicity Rescue | OCI-AML-3 | Co-treatment with TAK-243 (E1 Ubiquitin Activating Enzyme Inhibitor) | Rescued from this compound cytotoxicity | [10] |

| Protein Depletion | OCI-AML-3 | 4h treatment with this compound | Substantial depletion of NUP214 and NUP88 | [10] |

Table 2: Quantitative Data Demonstrating TRIM21-Dependent Activity of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanisms of action of this compound.

Proteomics for Target Identification (VDAC Hypothesis)

-

Objective: To identify the cellular binding partners of this compound.

-

Methodology: Affinity pulldown coupled with mass spectrometry was employed. A derivative of the parent compound, Erastin, was likely immobilized on a solid support (e.g., beads). This was then incubated with cell lysates to capture binding proteins. After washing away non-specific binders, the captured proteins were eluted, separated (e.g., by SDS-PAGE), and identified using mass spectrometry. VDAC was identified as a specific binding protein through this method.[1][2]

In Vitro Cytotoxicity Assays (MTT/CellTiter-Glo)

-

Objective: To determine the concentration of this compound that inhibits cancer cell growth or viability by 50% (IC50/EC50).

-

Methodology: Cancer cell lines were seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).[9] Cell viability was then assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay. The resulting data were plotted to generate a dose-response curve from which the EC50 value was calculated.

CRISPR/Cas9-Mediated Gene Knockout (TRIM21 Mechanism)

-

Objective: To validate the dependency of this compound's cytotoxicity on a specific gene (TRIM21).

-

Methodology: Cell lines (e.g., OCI-AML-3) were engineered to lack the TRIM21 gene using the CRISPR/Cas9 system.[10] Single guide RNAs (sgRNAs) targeting TRIM21 were introduced into cells along with the Cas9 nuclease to create gene-disrupting mutations. Knockout was confirmed by Western blot. The sensitivity of these TRIM21 KO cells to this compound was then compared to that of the wild-type parental cells using cytotoxicity assays. A dramatic increase in the EC50 value in KO cells confirmed TRIM21 as an essential mediator of the drug's effect.[10]

Quantitative Proteomics for Degradation Analysis (TRIM21 Mechanism)

-

Objective: To identify and quantify the proteins that are degraded upon treatment with this compound.

-

Methodology: Cells (e.g., OCI-AML-3) were treated with either vehicle (DMSO) or this compound for a short duration (e.g., 4 hours).[10] The cells were then lysed, and the proteins were digested into peptides. The peptide mixtures were labeled with isobaric tags (e.g., TMT) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allowed for the relative quantification of thousands of proteins across the different treatment conditions, revealing a significant and specific degradation of multiple nucleoporin proteins in the this compound-treated samples.[10]

Clinical Development and Future Directions

This compound entered a Phase 1 clinical trial for patients with relapsed or refractory multiple myeloma (NCT01695590).[13][14] The trial aimed to determine the maximum tolerated dose (MTD) and assess safety and preliminary efficacy.[13] In this study, this compound demonstrated manageable toxicity and single-agent activity, with the MTD defined at 20 mg/m².[13]

The recent elucidation of its mechanism as a TRIM21-targeting molecular glue has profound implications for its future development. Key future directions include:

-

Biomarker-Driven Strategy: The strong correlation between TRIM21 expression and sensitivity to this compound suggests that future clinical trials should enroll patients with tumors expressing high levels of TRIM21.[11]

-

Rational Design of Novel Degraders: The this compound scaffold provides a valuable starting point for the rational design of new and potentially more potent or selective TRIM21-based degraders, including Proteolysis-Targeting Chimeras (PROTACs).[15][16]

-

Exploration in Other TRIM21-High Cancers: The clinical re-evaluation of this compound could be expanded to other cancer types characterized by high TRIM21 expression.[11]

Conclusion

The scientific story of this compound is a compelling example of the evolving nature of drug discovery. Initially pursued based on a plausible hypothesis involving VDAC inhibition, deeper mechanistic studies have unveiled a novel and exciting mechanism of action. The identification of this compound as a molecular glue that hijacks TRIM21 to degrade nucleoporins places it at the forefront of the targeted protein degradation field. This new understanding not only clarifies its potent anti-cancer activity but also provides a clear, biomarker-driven path for its future clinical development, potentially offering a new therapeutic option for patients with TRIM21-high cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Small molecules targeting the NADH-binding pocket of VDAC modulate mitochondrial metabolism in hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. VDAC1 as Pharmacological Target in Cancer and Neurodegeneration: Focus on Its Role in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Multiple Physiologic Roles of VDAC With Steroids and Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ashpublications.org [ashpublications.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

PRLX-93936: A Molecular Glue Approach to Inducing Apoptosis Through Nuclear Pore Complex Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PRLX-93936 is a novel small molecule investigational drug that has demonstrated potent and selective anti-cancer activity across a broad range of solid tumors, including those with mutations in the Ras pathway.[1] Its unique mechanism of action involves acting as a "molecular glue" to induce the degradation of the nuclear pore complex (NPC), a critical gatekeeper for nucleocytoplasmic transport. This targeted degradation ultimately leads to cancer cell apoptosis. This technical guide provides a comprehensive overview of the this compound-induced apoptosis pathway, including quantitative data on its activity, detailed experimental methodologies, and visual representations of the key signaling events.

Core Mechanism of Action: A Molecular Glue for TRIM21

Recent studies have elucidated that this compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[2][3][4][5][6] In the case of this compound, it directly binds to the E3 ubiquitin ligase TRIM21.[2][3][4][5][6] This binding event reprograms TRIM21, enabling it to recognize and ubiquitinate components of the nuclear pore complex, leading to their subsequent degradation by the proteasome.[2][3][4][5][6] The loss of nuclear pore integrity disrupts essential cellular processes, including the export of short-lived cytoplasmic mRNA transcripts, which ultimately triggers cancer cell apoptosis.[2][3]

Initial research also identified a potential interaction with the mitochondrial protein Voltage-Dependent Anion Channel (VDAC), suggesting a multi-faceted mechanism that can also involve alterations in mitochondrial membrane polarization to induce apoptosis.[1][7]

Quantitative Data: In Vitro Anti-Tumor Activity

This compound has shown significant cytotoxic activity against a wide array of cancer cell lines. The following table summarizes its inhibitory concentrations.

| Cell Line Type | Number of Sensitive Lines / Total Tested | Potency (Inhibition) | Reference |

| Various Tumor Cell Lines | 29 / 36 | 50% inhibition at <1000 nM | [7] |

| NCI-60 Cell Line Panel | 32 / 57 | GI50 < 1 µM | [7] |

| Human Multiple Myeloma (MM) Cell Lines | 34 / 46 (74%) | Sub-μM concentrations | [8] |

| Human Multiple Myeloma (MM) Cell Lines | 24 / 46 | IC50 values <300nM | [8] |

Signaling Pathway of this compound-Induced Apoptosis

The primary pathway for this compound-induced apoptosis is initiated by its function as a molecular glue. The binding of this compound to TRIM21 triggers a cascade of events leading to the degradation of the nuclear pore complex and subsequent cell death.

Caption: this compound-induced apoptosis pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of this compound on cancer cell viability.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The results are normalized to untreated controls, and IC50 or GI50 values are calculated using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the compound-induced interaction between TRIM21 and components of the nuclear pore complex.

Methodology:

-

Cell Lysis: Cells treated with this compound or a vehicle control are lysed in a non-denaturing buffer.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for TRIM21, which is coupled to magnetic or agarose beads.

-

Washing: The beads are washed to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blotting: The eluate is resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against nucleoporins (e.g., NUP98) to detect the co-precipitated proteins.

Surface Plasmon Resonance (SPR)

Objective: To confirm the direct binding of this compound to TRIM21.[2]

Methodology:

-

Immobilization: Recombinant TRIM21 protein is immobilized on a sensor chip.

-

Binding: A series of concentrations of this compound are flowed over the sensor chip surface.

-

Detection: The binding of this compound to TRIM21 is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) are determined by analyzing the sensorgrams.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the this compound-TRIM21 complex at the atomic level.[2]

Methodology:

-

Protein Expression and Purification: Large quantities of pure, soluble TRIM21 protein are produced.

-

Complex Formation: The purified TRIM21 is incubated with an excess of this compound.

-

Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the mechanism of action of a novel compound like this compound.

Caption: Experimental workflow for this compound.

Clinical Development

This compound has advanced into Phase I clinical trials for the treatment of relapsed or refractory multiple myeloma.[9][10] These trials are designed to determine the maximum tolerated dose (MTD), assess toxicities, and evaluate the preliminary efficacy of this compound as a monotherapy.[9]

Conclusion

This compound represents a promising new class of anti-cancer therapeutics with a novel mechanism of action. By acting as a molecular glue to induce the degradation of the nuclear pore complex via TRIM21, it triggers apoptosis in cancer cells. The data presented in this guide underscore its potential as a targeted therapy, particularly for cancers that are dependent on robust nuclear transport. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ashpublications.org [ashpublications.org]

- 9. ashpublications.org [ashpublications.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Unraveling the Discovery of PRLX-93936: A Molecular Glue for the Nuclear Pore Complex

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PRLX-93936, a clinical-stage small molecule, has recently been identified as a potent molecular glue that induces the degradation of the nuclear pore complex (NPC), a novel mechanism of action with significant therapeutic potential in oncology. This guide provides an in-depth overview of the discovery and characterization of this compound, from its initial identification in phenotypic screens to the elucidation of its sophisticated molecular mechanism. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.

Initial Discovery and Early Development

This compound was originally developed by Prolexys Pharmaceuticals and was identified through synthetic lethal screening against isogenic cell lines engineered to differentially express oncogenes, including activated RasV12[1][2]. Early studies demonstrated its broad anti-tumor activity in vitro and in vivo across a diverse range of human tumor models, including pancreatic, ovarian, and colon cancers[1]. The initial hypothesis for its mechanism of action centered on the inhibition of the activated Ras pathway and hypoxia-inducible factor 1α (HIF-1α)[3][4]. Mass spectrometry-based proteomics experiments also suggested that this compound and its parent compound could bind to the mitochondrial protein VDAC (Voltage-Dependent Anion Channel)[1][2]. Based on these promising preclinical data, a Phase I clinical trial for this compound was initiated in 2007 for the treatment of relapsed or refractory multiple myeloma[1][4].

A Paradigm Shift: Uncovering the True Mechanism of Action

More recent and comprehensive investigations have revealed a more precise and novel mechanism of action for this compound. Through a combination of large-scale phenotypic profiling of cancer cell lines, genome-scale functional genomic modifier screens, and mass spectrometry-based proteomics, it was discovered that this compound functions as a molecular glue[5][6][7][8].

The key findings of these studies are:

-

Reprogramming of TRIM21: this compound directly binds to the E3 ubiquitin ligase TRIM21, reprogramming its function[5][6][7][8].

-

Induced Degradation of the Nuclear Pore Complex: This binding event induces the formation of a complex between TRIM21 and multiple nucleoporin proteins (NUPs), leading to their ubiquitination and subsequent degradation by the proteasome[5][6][7][8].

-

Inhibition of Nuclear Export and Apoptosis: The degradation of the NPC disrupts nuclear export, leading to the loss of short-lived cytoplasmic mRNA transcripts and ultimately inducing apoptosis in cancer cells[5][6].

This discovery places this compound in a novel class of anti-cancer agents that selectively target the nuclear transport machinery, a critical dependency for highly proliferative cancer cells[5][6].

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its analogs.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Tumor Type | IC50 / GI50 (nM) | Reference |

| Multiple Cell Lines | Various | < 1000 (in 29 out of 36 lines) | [2] |

| NCI-60 Panel | Various | < 1000 (in 32 out of 57 lines) | [2] |

| OCI-AML-3 | Acute Myeloid Leukemia | EC50 ~100 | [7] |

| Jurkat | T-cell Leukemia | EC50 ~100 | [7] |

Table 2: Comparative Potency of this compound Analogs

| Compound | Relative Potency vs. This compound | Reference |

| Optimized Analogs | 10-fold greater | [5][6] |

| JWZ-8-103 | Enhanced cytotoxicity | [9] |

Experimental Protocols

Phenotypic Screening for Mechanism Discovery

A phenotypic screening approach was employed to identify small molecules with cytotoxic mechanisms dependent on ubiquitination.

-

Cell Treatment: Cancer cell lines (e.g., OCI-AML-3) were treated with a library of small molecules.

-

Co-treatment with E1 Inhibitor: A parallel set of cells was co-treated with the small molecules and a pharmacological inhibitor of the E1 ubiquitin-activating enzyme (UAE), such as TAK-243.

-

Viability Assessment: Cell viability was measured after a defined incubation period (e.g., 10 hours) using assays like CellTiter-Glo.

-

Hit Identification: Compounds that showed a significant increase in cell viability in the presence of the E1 inhibitor were identified as hits, suggesting their cytotoxic mechanism is dependent on the ubiquitin-proteasome system[7][8][10].

CRISPR/Cas9 Screens for Target Identification

Genome-scale CRISPR/Cas9 knockout screens were utilized to identify genes essential for the cytotoxic activity of this compound.

-

Library Transduction: A pooled library of single-guide RNAs (sgRNAs) targeting all human genes was introduced into cancer cells expressing Cas9 nuclease.

-

Drug Selection: The cell population was then treated with this compound at a lethal concentration.

-

Genomic DNA Analysis: Genomic DNA was extracted from the surviving cells, and the sgRNA sequences were amplified and sequenced.

-

Data Analysis: Genes whose knockout conferred resistance to this compound were identified by the enrichment of their corresponding sgRNAs. TRIM21 was identified as a top hit in these screens[6][7].

Proteomics for Substrate Identification

Mass spectrometry-based proteomics were used to identify the proteins degraded upon treatment with this compound.

-

Cell Lysis and Protein Digestion: Cells treated with either vehicle or this compound were lysed, and the proteins were extracted and digested into peptides.

-

Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions were labeled with isobaric TMT reagents for multiplexed quantitative analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The relative abundance of proteins between the different treatment groups was determined. A significant decrease in the abundance of multiple nucleoporin proteins was observed in the this compound-treated cells[5][7].

Surface Plasmon Resonance (SPR) for Binding Confirmation

Direct binding of this compound to its target protein was confirmed using SPR.

-

Protein Immobilization: Recombinant TRIM21 protein was immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of this compound were flowed over the sensor chip.

-

Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, was measured in real-time.

-

Kinetic Analysis: The association and dissociation rates were used to calculate the binding affinity (KD) of this compound for TRIM21[5][6].

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as a molecular glue.

Experimental Workflow for Mechanism Elucidation

Caption: Workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

The discovery of this compound's true mechanism of action as a molecular glue that induces the degradation of the nuclear pore complex represents a significant advancement in our understanding of this clinical-stage compound. This novel mechanism provides a strong rationale for its potent anti-tumor activity and suggests that its efficacy may be correlated with high TRIM21 expression in tumors[7][8][10]. Further research and clinical investigation are warranted to fully explore the therapeutic potential of this compound and other TRIM21-targeting molecular glues. The development of optimized analogs with improved potency and pharmacokinetic properties holds promise for delivering a new class of targeted cancer therapies[5][6].

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Paradigm of PRLX-93936: From a Ras-Associated Compound to a TRIM21-Targeting Molecular Glue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified through synthetic lethal screens against cell lines with hyperactive Ras signaling, PRLX-93936 emerged as a promising anti-cancer agent with potent activity in tumors characterized by Ras pathway mutations.[1][2] Early investigations suggested a mechanism intertwined with the Ras and JNK signaling cascades.[1] However, recent comprehensive studies have redefined its core mechanism of action. This guide elucidates the current understanding of this compound as a first-in-class molecular glue that hijacks the E3 ubiquitin ligase TRIM21 to induce the degradation of nucleoporins, thereby revealing a novel vulnerability in cancer cells, particularly those reliant on aberrant Ras signaling.

Core Mechanism of Action: A TRIM21-Mediated Molecular Glue

Contrary to initial hypotheses, this compound does not directly inhibit components of the Ras signaling pathway. Instead, it functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[3][4][5][6] In the case of this compound, it directly binds to the E3 ubiquitin ligase TRIM21, reprogramming it to recognize and ubiquitinate nucleoporins, the protein components of the nuclear pore complex (NPC).[3][4][5][6][7][8]

This ubiquitination event flags the nucleoporins for degradation by the proteasome, leading to the disassembly of the NPC.[5][6][7][8] The resulting impairment of nuclear export is catastrophic for cancer cells, which have a high demand for nucleocytoplasmic transport to support their elevated transcriptional and metabolic activities.[3][4] This disruption of a fundamental cellular process ultimately triggers apoptosis and cell death.[3][4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. sciencecast.org [sciencecast.org]

Preliminary Studies on the Cytotoxicity of PRLX-93936: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PRLX-93936 has emerged as a promising anti-cancer agent with a novel mechanism of action. This technical guide provides an in-depth overview of the preliminary cytotoxic studies of this compound, focusing on its molecular mechanism, effects on cancer cell lines, and the experimental protocols utilized for its evaluation. This compound acts as a "molecular glue," inducing the degradation of the nuclear pore complex by redirecting the E3 ubiquitin ligase TRIM21. This targeted degradation of essential nucleoporins, such as NUP88 and NUP214, leads to the inhibition of nuclear export, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document summarizes the available quantitative data on its cytotoxicity, details the methodologies for key experiments, and provides visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal effective concentration (EC50) values highlight its potent activity, particularly in hematological malignancies.

| Cell Line | Cancer Type | EC50 (nM) | Notes |

| Jurkat | T-cell leukemia | ~100 | Wild-type TRIM21 expression is required for sensitivity.[1] |

| OCI-AML-3 | Acute Myeloid Leukemia | ~100 | Wild-type TRIM21 expression is required for sensitivity.[1] |

| Jurkat (TRIM21 KO) | T-cell leukemia | >50,000 | Knockout of TRIM21 confers complete resistance.[1] |

| OCI-AML-3 (TRIM21 KO) | Acute Myeloid Leukemia | >50,000 | Knockout of TRIM21 confers complete resistance.[1] |

Mechanism of Action: A Molecular Glue for TRIM21

This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate. In this case, this compound facilitates the binding of the E3 ubiquitin ligase TRIM21 to the nuclear pore complex (NPC).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins, including NUP88 and NUP214.[1] The degradation of the NPC disrupts nuclear transport, a process that cancer cells are highly dependent on, ultimately leading to apoptosis.[1]

Signaling Pathway of this compound-Induced Cytotoxicity

Caption: this compound mechanism of action.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound or vehicle control for the desired time points.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blotting for Nucleoporin Degradation

This protocol describes the detection of nucleoporin degradation in response to this compound treatment by western blotting.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NUP88, anti-NUP214, anti-TRIM21, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate. Detect the signal using an imaging system.

Visualization of Experimental Workflows

Cell Viability and Apoptosis Assay Workflow

Caption: Workflow for cytotoxicity assays.

Western Blotting Workflow

Caption: Western blotting workflow.

References

PRLX-93936: A Molecular Glue Targeting the Nuclear Pore Complex for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PRLX-93936 has emerged as a clinical-stage small molecule with a novel mechanism of action: the targeted degradation of the nuclear pore complex (NPC). Initially investigated as an inhibitor of the HIF-1α and activated Ras pathways, recent groundbreaking research has redefined this compound as a molecular glue. It effectively reprograms the E3 ubiquitin ligase TRIM21 to ubiquitinate and subsequently degrade nucleoporins, leading to the disassembly of the NPC. This disruption of nucleocytoplasmic transport induces apoptosis in cancer cells, which are particularly dependent on this pathway due to their heightened transcriptional activity. This whitepaper provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of this compound, presenting key data and methodologies for the scientific community.

Mechanism of Action: A Molecular Glue for NPC Degradation

This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[1][2][3] In this case, this compound binds to the E3 ubiquitin ligase TRIM21, altering its conformation and enabling it to recognize and bind to proteins of the nuclear pore complex.[1][2][3] This induced proximity leads to the polyubiquitination of multiple nucleoporins by TRIM21, marking them for degradation by the proteasome.[3][4] The loss of these essential structural components results in the disassembly of the nuclear pore complex.[1][2]

The degradation of the NPC disrupts the crucial process of nucleocytoplasmic transport, leading to an accumulation of mRNA transcripts in the cytoplasm and ultimately triggering apoptosis in cancer cells.[1][2] This mechanism is particularly effective against cancer cells due to their high rate of transcription and reliance on the nuclear transport machinery.[1][2][5]

Experimental Validation

The novel mechanism of this compound has been elucidated through a series of rigorous experimental approaches. These studies have confirmed its direct interaction with TRIM21 and the subsequent degradation of nucleoporins.

Key Experimental Approaches

A combination of cutting-edge techniques was employed to uncover the function of this compound:

-

Phenotypic Profiling: Large-scale screening of cancer cell lines revealed a correlation between sensitivity to this compound and high expression of TRIM21.[1][4]

-

Genome-Scale Functional Genomic Modifier Screens (CRISPR/Cas9): These screens identified TRIM21 as a crucial factor for the cytotoxic activity of this compound.[1][2] Knockout of TRIM21 in sensitive cell lines conferred resistance to the compound.[4]

-

Mass Spectrometry-Based Proteomics: Proteomic analysis confirmed the degradation of multiple nucleoporin proteins upon treatment with this compound.[1][2][3]

-

Surface Plasmon Resonance (SPR): SPR assays demonstrated the direct binding of this compound to the TRIM21 protein.[1][2][5]

-

X-ray Crystallography: The crystal structure of the this compound-TRIM21 complex provided atomic-level detail of their interaction.[1][2][5]

-

In Vitro and In Vivo Models: The anti-tumor activity of this compound was validated in various cancer cell lines, pancreatic cancer xenografts, and patient-derived organoids.[1][5][6]

Quantitative Data Summary

While detailed quantitative data from primary sources is not fully available in the provided search results, the following tables summarize the key findings regarding the efficacy and characteristics of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Model System | Cancer Type(s) | Observed Effect | Citation(s) |

| Cancer Cell Lines | Breast, Colon, Lung, Melanoma, Ovary, Kidney, Pancreas, Fibrosarcoma, Multiple Myeloma | Potent and selective anti-proliferative activity; GI50 < 1 µM in 32 out of 57 NCI cell lines. | [6][7] |

| Xenograft Models | Pancreatic Cancer, Fibrosarcoma, Ovarian Cancer, Colon Cancer, Melanoma | Dose-dependent tumor growth inhibition to complete regression. | [1][6][8] |

| Patient-Derived Organoids | Pancreatic Cancer | Robust efficacy. | [1][5] |

Table 2: Mechanistic and Pharmacokinetic Properties of this compound and Optimized Analogs

| Parameter | Finding | Citation(s) |

| Mechanism | Molecular glue that induces TRIM21-mediated degradation of the nuclear pore complex. | [1][2][3] |

| Binding Target | Directly binds to the E3 ubiquitin ligase TRIM21. | [1][2][5] |

| Downstream Effect | Loss of short-lived cytoplasmic mRNA transcripts and induction of apoptosis. | [1][2][5] |

| Compound Optimization | Phenotype-guided optimization yielded compounds with 10-fold greater potency and improved drug-like properties. | [1][5] |

| Pharmacokinetics | Optimized compounds show robust pharmacokinetics. | [1][5] |

Clinical Development and Future Directions

This compound has been evaluated in a Phase 1 clinical trial for relapsed or refractory multiple myeloma.[9][10] The study established a maximum tolerated dose (MTD) and demonstrated manageable toxicity with some evidence of anti-myeloma activity.[9]

The recent elucidation of its mechanism of action as a TRIM21-dependent NPC degrader opens new avenues for its clinical development.[3] The expression level of TRIM21 could serve as a predictive biomarker to select patients most likely to respond to this compound therapy.[3][5] Further clinical investigations in TRIM21-high cancers are warranted.[3]

The discovery of this compound as a molecular glue also provides a valuable chemical scaffold for the development of novel targeted protein degraders, including "TRIMTACs" (TRIM21-Targeting Chimeras), which could be engineered to degrade other disease-causing proteins.[3]

Conclusion

This compound represents a paradigm shift in our understanding of its anti-cancer activity. Its recharacterization as a molecular glue that hijacks TRIM21 to degrade the nuclear pore complex provides a solid mechanistic foundation for its further development. The selective vulnerability of cancer cells to the disruption of nucleocytoplasmic transport makes this compound and its analogs promising therapeutic agents. Future research should focus on biomarker-driven clinical trials and the exploration of this novel mechanism for the development of next-generation protein degraders.

References

- 1. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ashpublications.org [ashpublications.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Unraveling the Dual-Action Anti-Cancer Activity of PRLX-93936: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRLX-93936 has emerged as a compound of significant interest in oncology research, demonstrating a fascinating dual mechanism of action that includes both the induction of apoptosis through a novel molecular glue mechanism and the potentiation of ferroptosis in specific cancer contexts. Initially explored for its erastin-like potential, comprehensive studies have revealed its primary function as a molecular glue that selectively targets the nuclear pore complex for degradation, leading to cancer cell death. Concurrently, compelling evidence has demonstrated its ability to synergize with chemotherapy to induce ferroptosis, an iron-dependent form of programmed cell death, in non-small cell lung cancer. This technical guide provides an in-depth exploration of these two distinct anti-cancer activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Section 1: The Primary Mechanism of Action: A Molecular Glue for Nuclear Pore Complex Degradation

The predominant mechanism through which this compound exerts its cytotoxic effects is by acting as a molecular glue, a small molecule that induces or stabilizes protein-protein interactions. This compound specifically reprograms the E3 ubiquitin ligase TRIM21 to target the nuclear pore complex (NPC) for degradation, ultimately leading to apoptosis.

Data Presentation: In Vitro Efficacy and Target Engagement

The following table summarizes the key quantitative data demonstrating the efficacy and target engagement of this compound as a molecular glue degrader.

| Parameter | Cell Line | Condition | Value | Reference |

| EC50 | Jurkat (Wild-Type) | This compound | ~100 nM | [1] |

| Jurkat (TRIM21 KO) | This compound | Full Resistance | [1] | |

| OCI-AML-3 (Wild-Type) | This compound | ~100 nM | [1] | |

| OCI-AML-3 (TRIM21 KO) | This compound | Full Resistance | [1] | |

| Nucleoporin Degradation | OCI-AML-3 | 4h treatment with this compound | Substantial depletion of NUP214 and NUP88 | [1] |

| Target Engagement (CETSA) | - | This compound | 1-2°C stabilization of TRIM21 | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound as a molecular glue and a typical experimental workflow for its characterization.

Caption: this compound molecular glue mechanism.

Caption: Workflow for characterizing this compound's molecular glue activity.

Experimental Protocols

Cell Viability Assay (General Protocol)

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Western Blot for Nucleoporin Degradation

-

Treat cells with the desired concentration of this compound for various time points (e.g., 0, 2, 4, 8 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against specific nucleoporins (e.g., NUP214, NUP88) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Section 2: A Secondary Mechanism: Synergistic Induction of Ferroptosis with Cisplatin

In the context of non-small cell lung cancer (NSCLC), this compound, described as an erastin analog in this setting, exhibits a different mechanism of action when used in combination with the chemotherapeutic agent cisplatin. This combination therapy synergistically induces ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.

Data Presentation: Markers of Ferroptosis in NSCLC Cells

The following table summarizes the key markers indicative of ferroptosis induction by the this compound and cisplatin combination in NSCLC cells.

| Marker | Condition | Observation | Reference |

| Reactive Oxygen Species (ROS) | This compound + Cisplatin | Upregulation | [2] |

| Lipid Peroxidation | This compound + Cisplatin | Upregulation | [2] |

| Intracellular Fe2+ | This compound + Cisplatin | Upregulation | [2] |

| GPX4 Expression | This compound + Cisplatin | Inhibition | [2] |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway for the synergistic induction of ferroptosis and a typical experimental workflow to assess this activity.

Caption: Synergistic induction of ferroptosis by this compound and cisplatin.

Caption: Workflow for assessing ferroptosis induced by this compound and cisplatin.

Experimental Protocols

Lipid Peroxidation Assay (using C11-BODIPY 581/591)

-

Treat NSCLC cells with this compound and/or cisplatin for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a buffer containing the C11-BODIPY 581/591 probe (typically 1-10 µM).

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Analyze the cells by flow cytometry. In the presence of lipid peroxidation, the probe's fluorescence shifts from red to green, and the increase in the green fluorescence intensity is quantified.

GPX4 Activity Assay (General Protocol)

-

Treat cells with the combination of this compound and cisplatin.

-

Prepare cell lysates and measure the protein concentration.

-

Use a commercial GPX4 activity assay kit, which typically measures the rate of NADPH consumption in a coupled reaction with glutathione reductase.

-

The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

GPX4 activity is calculated based on the rate of NADPH oxidation and normalized to the protein concentration.

Conclusion

This compound stands out as a promising anti-cancer agent with a dual mechanism of action. Its primary role as a molecular glue that degrades the nuclear pore complex via TRIM21 offers a novel therapeutic strategy for cancers dependent on high nuclear transport rates. Furthermore, its ability to synergize with conventional chemotherapy to induce ferroptosis in specific contexts, such as in NSCLC, opens up new avenues for combination therapies to overcome drug resistance. The detailed data and protocols provided in this guide are intended to facilitate further research and development of this compound as a potential cancer therapeutic. Further investigation into the structural basis of its interaction with TRIM21 and the precise molecular players in its ferroptosis-inducing activity will be crucial for its clinical translation.

References

Foundational Research on PRLX-93936 in Multiple Myeloma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRLX-93936 is an investigational small molecule that has demonstrated significant anti-myeloma activity in both preclinical and clinical settings. Initially identified through a "synthetic lethal" screen for compounds selectively targeting cells with a constitutively activated Ras pathway, its mechanism of action has been further elucidated to involve the induction of proteasomal degradation of nucleoporins via a molecular glue interaction with the E3 ubiquitin ligase TRIM21. This technical guide provides an in-depth overview of the foundational research on this compound in multiple myeloma, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and workflows.

Preclinical Activity of this compound

In Vitro Cytotoxicity

This compound has shown potent cytotoxic effects against a broad range of human multiple myeloma (MM) cell lines. In a study involving 46 human MM cell lines, 74% (34 lines) responded to sub-micromolar concentrations of this compound following a 48-hour treatment.[1] Notably, 24 of these cell lines exhibited IC50 values below 300 nM.[1] The anti-myeloma activity of this compound was found to be comparable to its efficacy against cell lines from leukemias, lymphomas, and solid tumors.[1]

Importantly, the cytotoxic effect of this compound is not limited to MM cells with known Ras mutations.[1] Activity was also observed in cells with FGF-R3 overexpression or activating mutations, suggesting that the compound targets cells with a hyper-activated signaling cascade upstream of or parallel to Ras.[1] Furthermore, this compound demonstrated activity against MM cells resistant to conventional therapies such as dexamethasone, alkylating agents, and anthracyclines, as well as novel agents like lenalidomide, CC-4047, and bortezomib.[1] Co-culture with bone marrow stromal cells (BMSCs) did not confer protection to MM cells against this compound at concentrations non-toxic to the stromal cells themselves.[1]

| Parameter | Value | Cell Lines | Reference |

| Responsive Cell Lines | 34 of 46 (74%) | Human MM Cell Lines | [1] |

| IC50 < 300nM | 24 cell lines | Human MM Cell Lines | [1] |

In Vivo Efficacy

The anti-myeloma activity of this compound has been validated in preclinical in vivo models. In two distinct murine models of human multiple myeloma (OPM-2 and MM.1S), treatment with this compound resulted in a significant survival benefit. Over 90% of the treated mice were alive at 140 days in the OPM-2 model and 64 days in the MM.1S model.[1] In stark contrast, the median overall survival for the control groups was 35 days in both models.[1]

| Model | Treatment Group | Median Overall Survival | Reference |

| OPM-2 | This compound | > 140 days | [1] |

| OPM-2 | Control | 35 days (95% CI: 23–47) | [1] |

| MM.1S | This compound | > 64 days | [1] |

| MM.1S | Control | 35 days (95% CI: 31–39) | [1] |

Mechanism of Action

Initial Hypothesis: Targeting the Activated Ras Pathway

This compound was initially developed based on its "synthetic lethal" interaction with cells harboring an activated Ras pathway.[1] Ras mutations are prevalent in 40-60% of multiple myeloma patients and are associated with disease progression.[1] However, the activity of this compound in cells without Ras mutations suggested a broader mechanism targeting downstream or parallel signaling pathways.[1]

Elucidation as a Molecular Glue Targeting TRIM21

More recent research has revealed that this compound functions as a molecular glue, directly targeting the E3 ubiquitin ligase TRIM21.[2][3] This interaction induces the TRIM21-mediated proteasomal degradation of multiple nucleoporin proteins.[2][3] The loss of these essential components of the nuclear pore complex leads to the inhibition of nuclear export and ultimately triggers cell death.[2][3] The cytotoxicity of this compound is dependent on the proteasome, as demonstrated by the rescue of cell viability with the proteasome inhibitor bortezomib.[2]

Caption: Mechanism of this compound as a molecular glue.

Downstream Cellular Effects

Gene expression profiling of MM cells treated with this compound revealed early modulation of genes involved in cellular bioenergetics.[1] Subsequent analyses showed a decrease in mitochondrial membrane potential, followed by apoptotic and then necrotic cell death features.[1] The cytotoxic effects of this compound can be mitigated by reducing agents like tocopherol, suggesting that the release of reactive oxygen species may be a downstream mediator of its action.[1]

Clinical Evaluation

A Phase 1, multi-center, open-label, dose-escalation trial (NCT01695590) was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed or relapsed/refractory multiple myeloma.[4][5]

Study Design and Patient Population

Patients who had failed at least two prior anti-myeloma regimens, including a proteasome inhibitor and/or an immunomodulatory drug, were enrolled.[4] this compound was administered intravenously three days a week for three weeks, followed by a nine-day rest period, constituting a 28-day cycle.[4][5]

Safety and Tolerability

The maximum tolerated dose (MTD) was determined to be 20 mg/m².[4] Dose-limiting toxicities observed at the 25 mg/m² dose level included nausea, vomiting, neutropenia, thrombocytopenia, weakness, elevated AST, and elevated creatinine.[4] The most frequently reported serious adverse events were sepsis and cellulitis.[4]

Clinical Activity

Among 11 evaluable patients, a minimal response (MR) was observed in two patients (18%).[4] Four patients had stable disease, and five had progressive disease.[4]

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 20 mg/m² | [4] |

| Minimal Response (MR) | 18% (2 of 11 evaluable patients) | [4] |

| Stable Disease | 4 of 11 evaluable patients | [4] |

| Progressive Disease | 5 of 11 evaluable patients | [4] |

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

-

Cell Seeding: Plate multiple myeloma cell lines in 96-well plates at a predetermined optimal density.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.